molecular formula C21H31N3O4S B1588639 Dansyl-L-alanine cyclohexylammonium salt CAS No. 53332-27-7

Dansyl-L-alanine cyclohexylammonium salt

Cat. No.: B1588639
CAS No.: 53332-27-7
M. Wt: 421.6 g/mol
InChI Key: CZUBQNQWSOLSJH-PPHPATTJSA-N
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Description

Dansyl-L-alanine cyclohexylammonium salt is a compound that features an alanine amino acid conjugated to the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl). This compound is particularly notable for its use as a fluorescent marker or probe in various biochemical applications .

Scientific Research Applications

Dansyl-L-alanine cyclohexylammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence spectroscopy.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.

    Industry: Employed in the development of biosensors and other analytical tools

Mechanism of Action

Target of Action

Dansyl-L-alanine cyclohexylammonium salt, also known as Cyclohexanamine (S)-2-(5-(dimethylamino)naphthalene-1-sulfonamido)propanoate, is primarily targeted at proteins . The compound has been incorporated into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for Dansylalanine .

Mode of Action

This compound interacts with its protein targets by being incorporated into them . This is achieved through the use of a mutated aminoacyl-tRNA synthetase that is specific for Dansylalanine . The compound contains an N-terminal fluorophore (dansyl) which makes it useful as a fluorescent marker or probe .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein expression . By incorporating itself into proteins, the compound can affect the function and structure of these proteins .

Pharmacokinetics

Given its incorporation into proteins, it is likely that the compound’s bioavailability is influenced by factors such as protein turnover and degradation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a fluorescent marker or probe . By incorporating itself into proteins, the compound allows for the visualization and study of these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s fluorescence properties . .

Future Directions

The future directions of Dansyl-L-alanine cyclohexylammonium salt research are likely to focus on its applications as a fluorescent marker or probe . As new techniques for incorporating this compound into proteins are developed, it may find increased use in biological research and potentially in medical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-alanine cyclohexylammonium salt typically involves the conjugation of L-alanine with dansyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to confirm its purity and suitability for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-alanine cyclohexylammonium salt can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-L-alanine cyclohexylammonium salt is unique due to its specific conjugation of L-alanine with the dansyl group, making it particularly suitable for incorporation into proteins. This specificity allows for more precise and targeted applications in biochemical research compared to other fluorescent compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dansyl-L-alanine cyclohexylammonium salt involves the reaction of Dansyl-L-alanine with cyclohexylamine in the presence of a suitable solvent and reagents.", "Starting Materials": [ "Dansyl-L-alanine", "Cyclohexylamine", "Solvent", "Reagents" ], "Reaction": [ "Step 1: Dissolve Dansyl-L-alanine in the solvent.", "Step 2: Add cyclohexylamine to the solution and stir for a few hours.", "Step 3: Add the reagents to the reaction mixture and continue stirring for a few more hours.", "Step 4: Filter the resulting product and wash with the solvent to obtain Dansyl-L-alanine cyclohexylammonium salt." ] }

CAS No.

53332-27-7

Molecular Formula

C21H31N3O4S

Molecular Weight

421.6 g/mol

IUPAC Name

cyclohexylazanium;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate

InChI

InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2/t10-;/m0./s1

InChI Key

CZUBQNQWSOLSJH-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+]

SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N

Canonical SMILES

CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+]

53332-27-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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